N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
VCID: VC11035613
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and tetrazoles. This compound features a benzamide backbone substituted with a tetrazole ring and a methoxyphenyl group. It is of interest in medicinal chemistry due to its potential bioactivity, particularly in antimicrobial and antiproliferative applications. Synthesis PathwaysThe synthesis of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves:
Biological SignificanceThe compound has been studied for its potential pharmacological applications, particularly in:
While specific biological data for this compound is unavailable in the provided results, similar compounds have demonstrated activity against protozoan parasites (Plasmodium falciparum, Leishmania donovani) and bacterial strains. Analytical DataCommon analytical techniques for characterizing this compound include:
Applications and Future DirectionsGiven its structural features, N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide could be explored further for:
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Product Name | N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide |
Molecular Formula | C15H13N5O2 |
Molecular Weight | 295.30 g/mol |
IUPAC Name | N-(4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |
Standard InChI | InChI=1S/C15H13N5O2/c1-22-12-8-6-11(7-9-12)17-15(21)13-4-2-3-5-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Standard InChIKey | XMAOYIMSUNNQCY-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
PubChem Compound | 8760424 |
Last Modified | Apr 15 2024 |
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